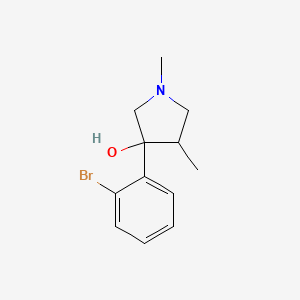![molecular formula C8H13N3S2 B13236586 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine](/img/structure/B13236586.png)
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the thiadiazole ring via a sulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkyl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of DNA replication in microbial and cancer cells, thereby exerting its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.
2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H13N3S2 |
|---|---|
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
2-methyl-5-piperidin-4-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S2/c1-6-10-11-8(12-6)13-7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 |
Clé InChI |
IWNQUMOSERAKQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



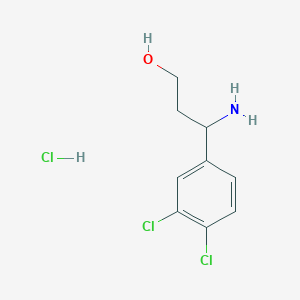
![6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
![4-Chloro-5-iodo-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13236517.png)
![8-Phenyl-6-azaspiro[3.4]octane](/img/structure/B13236544.png)
![[1-(3-Methoxypropyl)cyclopentyl]methanol](/img/structure/B13236550.png)
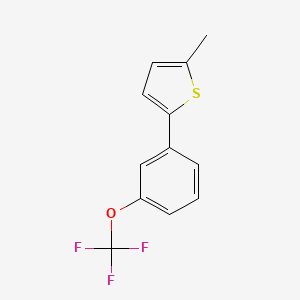
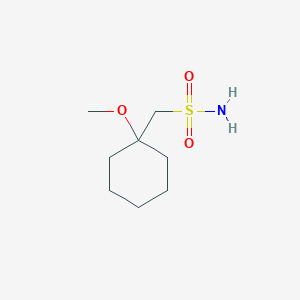
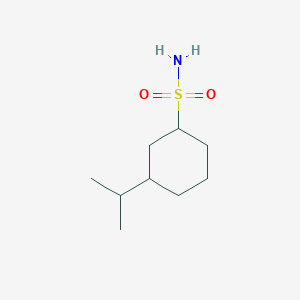
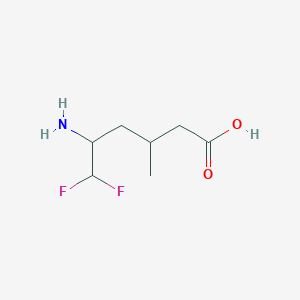
![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)
